6,7-デヒドログラウシン

概要

説明

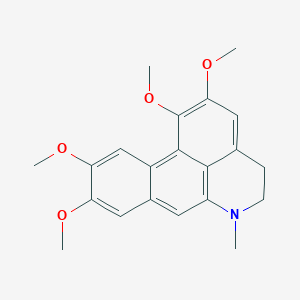

Dehydroglaucine is a dehydrogenated analogue of liriodenine, an aporphine alkaloid. It has been shown to possess antimicrobial activity, particularly against bacteria, by binding to bacterial DNA and RNA, thereby inhibiting protein synthesis and cell division

科学的研究の応用

Dehydroglaucine has shown promise in several scientific research applications:

Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition mechanisms.

Industry: The compound’s unique properties could be explored for use in various industrial applications, including the development of antimicrobial coatings and materials.

作用機序

Target of Action

Dehydroglaucine is a potent antimicrobial alkaloid . It has been found to exhibit inhibitory activity against a variety of microorganisms, including Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger .

Result of Action

The primary result of Dehydroglaucine’s action is its antimicrobial effect . By inhibiting the growth of or killing microorganisms, Dehydroglaucine can help to control infections caused by these organisms .

生化学分析

Biochemical Properties

Dehydroglaucine interacts with various biomolecules in its role as an antimicrobial agent

Cellular Effects

The cellular effects of Dehydroglaucine are primarily related to its antimicrobial properties . It is known to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

準備方法

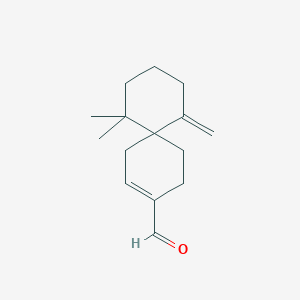

Synthetic Routes and Reaction Conditions: The synthesis of dehydroglaucine involves the dehydrogenation of glaucine. One reported method includes dissolving glaucine in chloroform and treating it with mercury acetate and sodium borohydride at room temperature for three hours. The reaction mixture is then filtered, washed with water, and extracted with chloroform. The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting solid is chromatographed over a column of aluminum oxide with hexane elution to afford crystalline dehydroglaucine in a 45% yield .

Industrial Production Methods: While specific industrial production methods for dehydroglaucine are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to suit industrial requirements. This typically involves optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of reagents in bulk quantities.

化学反応の分析

Types of Reactions: Dehydroglaucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The dehydrogenation process itself is a form of oxidation, where glaucine is converted to dehydroglaucine.

Common Reagents and Conditions:

Substitution: Substitution reactions involving dehydroglaucine could involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products: The primary product of the dehydrogenation reaction is dehydroglaucine itself. Further reactions could yield various derivatives, depending on the reagents and conditions used.

類似化合物との比較

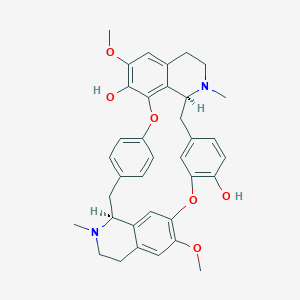

Liriodenine: A structurally similar aporphine alkaloid with antimicrobial properties.

Glaucine: The precursor to dehydroglaucine, known for its bronchodilating and anti-inflammatory effects.

Oxoglaucine: Another derivative of glaucine with potential antiviral and radical scavenging activities.

Uniqueness: Dehydroglaucine is unique due to its specific dehydrogenation at the 6 and 7 positions of the glaucine molecule, resulting in a stable conjugated aromatic ring system . This structural modification imparts distinct chemical and biological properties, differentiating it from other similar compounds.

特性

IUPAC Name |

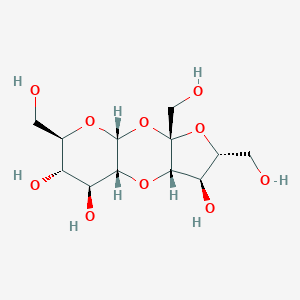

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUHGAKUNBFQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176762 | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-26-6 | |

| Record name | Didehydroglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dehydroglaucine and where is it found?

A1: Dehydroglaucine is an aporphine alkaloid found in several plant species. It has been isolated from plants belonging to the Papaveraceae family, such as Glaucium flavum [], Corydalis yanhusuo [], and Glaucium aleppicum [], as well as from the heartwood of the Liriodendron tulipifera tree [].

Q2: What are the pharmacological effects of dehydroglaucine and its analogs?

A2: Dehydroglaucine and its structurally related analogs have been studied for various pharmacological activities. Research suggests they may possess hypotensive effects [], antiplatelet aggregation properties [], antimicrobial activity [], and potential as acetylcholinesterase inhibitors []. Some analogs exhibit inhibitory effects on mouse splenocyte activity, impacting both lipopolysaccharide (LPS)-induced and concanavalin A (Con A)-induced proliferation [].

Q3: How does the structure of dehydroglaucine compare to glaucine, and how do these structural differences affect their activity?

A3: Dehydroglaucine is a dehydrogenated analog of glaucine, meaning it possesses a double bond where glaucine has a single bond. This structural modification leads to quantitative and qualitative changes in pharmacological activity. For example, dehydroglaucine demonstrates a more gradual and pronounced hypotensive effect compared to the sharp, initial drop caused by glaucine []. Additionally, while glaucine shows antitussive activity, 7-methyl dehydroglaucine is the only analog found to share this property [].

Q4: Can you elaborate on the hypotensive effects of dehydroglaucine and its interaction with neurotransmitters?

A4: Dehydroglaucine and its analogs induce a slow-onset, prolonged decrease in blood pressure []. Interestingly, unlike glaucine, they don't significantly impact respiration or cardiac activity in experimental animals []. Dehydroglaucine has been shown to modulate the effects of neurotransmitters like noradrenaline and nicotine. While glaucine generally suppresses their pressor effects, the impact of dehydroglaucine is dose-dependent, ranging from moderate suppression to complete inhibition [].

Q5: What is known about the antiplatelet aggregation activity of dehydroglaucine?

A5: Dehydroglaucine, along with other oxoaporphine and 6a,7-dehydroaporphine alkaloids isolated from Annona purpurea, exhibited significant antiplatelet aggregation activity []. This suggests a potential therapeutic application for dehydroglaucine in cardiovascular diseases.

Q6: How does dehydroglaucine exert its antimicrobial effects?

A6: Dehydroglaucine, isolated from the heartwood of Liriodendron tulipifera, displayed antimicrobial activity against Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, and Aspergillus niger []. The specific mechanism of action against these microorganisms remains to be fully elucidated.

Q7: What is the significance of dehydroglaucine being identified as an acetylcholinesterase inhibitor?

A7: The identification of dehydroglaucine as an acetylcholinesterase inhibitor from Corydalis yanhusuo [] highlights its potential therapeutic value for neurodegenerative diseases like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic target.

Q8: What are the implications of the diverse alkaloid profiles found in different populations of Glaucium flavum?

A8: The variation in isoquinoline alkaloid profiles observed in geographically distinct populations of Glaucium flavum [] highlights the potential influence of environmental factors on alkaloid biosynthesis. This variability could impact the pharmacological properties of extracts derived from different populations.

Q9: What analytical techniques have been employed to identify and characterize dehydroglaucine in plant extracts?

A9: Various analytical techniques have been utilized to identify and characterize dehydroglaucine in plant extracts. These include gas chromatography-mass spectrometry (GC-MS) [], ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) [], and ultra-high performance liquid chromatography-photodiode array-high resolution tandem mass spectrometry (UPLC-PDA-HRMS-MS/MS) [].

Q10: What is the significance of using zeolite-based solid-phase extraction for analyzing dehydroglaucine?

A10: The implementation of a zeolite-based solid-phase extraction method coupled with UPLC-Q-TOF-MS enabled the rapid and efficient extraction and analysis of dehydroglaucine and other acetylcholinesterase inhibitors from Corydalis yanhusuo []. This method provides a valuable tool for identifying bioactive compounds from complex plant matrices.

Q11: Have there been any studies investigating the structure-activity relationship of dehydroglaucine and its analogs?

A11: Yes, research has explored the structure-activity relationship of dehydroglaucine analogs. Modifications to the glaucine structure, such as dehydrogenation and N-oxidation, have been shown to significantly influence toxicity, central nervous system inhibition, antitussive activity, and spasmolytic action []. These findings highlight the importance of structural modifications in fine-tuning the pharmacological profiles of these alkaloids.

Q12: What is the significance of identifying new alkaloids like yuanhunine from Corydalis turtschaninovii?

A12: The discovery of new alkaloids, like yuanhunine from Corydalis turtschaninovii [], expands the chemical diversity of natural products and opens avenues for exploring novel pharmacological activities. This highlights the ongoing potential of natural product research in drug discovery.

Q13: What are the potential benefits of studying the quinone reductase inducing activities of alkaloids like dehydroglaucine?

A13: Investigating the quinone reductase inducing activities of alkaloids like dehydroglaucine from Corydalis Rhizoma [] is crucial for understanding their potential chemopreventive properties. Quinone reductase is a key enzyme involved in detoxification and its induction is associated with a reduced risk of cancer development.

Q14: What are the implications of isolating saulatine from Corydalis yanhusuo for the first time?

A14: The isolation of saulatine, an isoquinobenzazepine alkaloid, from Corydalis yanhusuo for the first time [] broadens our understanding of the phytochemical diversity within this species. This finding further emphasizes the potential of this plant as a source of bioactive compounds.

Q15: What is the significance of characterizing the chemical constituents of Dactylicapnos scandens?

A15: The characterization of eleven alkaloids, including dehydroglaucine, from Dactylicapnos scandens [] contributes to the chemotaxonomic knowledge of this plant species. Additionally, it provides a basis for further research into the potential pharmacological activities of these isolated compounds.

Q16: What are the implications of identifying dehydroglaucine in Glaucium aleppicum for the first time?

A16: The identification of dehydroglaucine in Glaucium aleppicum for the first time, along with other alkaloids [], expands the known chemical profile of this species. This finding contributes to a better understanding of the chemotaxonomic relationships within the genus Glaucium.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。